N~2~-(4-chlorobenzyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine
Description
N2-[(4-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a nitro group, and a piperidinyl group attached to a pyrimidine ring
Properties
Molecular Formula |
C16H19ClN6O2 |
|---|---|
Molecular Weight |
362.81 g/mol |
IUPAC Name |
2-N-[(4-chlorophenyl)methyl]-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H19ClN6O2/c17-12-6-4-11(5-7-12)10-19-16-20-14(18)13(23(24)25)15(21-16)22-8-2-1-3-9-22/h4-7H,1-3,8-10H2,(H3,18,19,20,21) |
InChI Key |
XFPOLCUDBIXKNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as urea and β-diketones.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction, often using a chlorophenyl halide and a suitable base.
Incorporation of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction, using piperidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N2-[(4-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Breakdown products of the pyrimidine ring.
Scientific Research Applications
N2-[(4-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378): A potent and selective anaplastic lymphoma kinase (ALK) inhibitor.
Other Pyrimidine Derivatives: Various pyrimidine derivatives with different substituents and biological activities.
Uniqueness
N2-[(4-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
